N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Oxidation Studies
One study delves into the chemical oxidation of a structurally similar anticonvulsant compound, highlighting the potential for generating various oxidized derivatives, which could have implications for modifying the parent compound for enhanced biological activities or understanding its metabolism (Adolphe-Pierre et al., 1998).
Antiepileptic Activity
Research on novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles, including the evaluation of their anticonvulsant activities, suggests that structural modification can lead to compounds with significant antiepileptic properties. This underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in epilepsy treatment (Rajak et al., 2013).
Antimicrobial and Anti-Proliferative Activities
The synthesis and evaluation of N-Mannich bases of 1,3,4-oxadiazole derivatives have been studied for their antimicrobial and anti-proliferative activities against various cancer cell lines, highlighting the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. This suggests their potential application in agricultural pest management, offering a new avenue for controlling this prevalent rice disease (Shi et al., 2015).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides against various bacterial strains demonstrate the potential of 1,3,4-oxadiazole derivatives as potent antimicrobial agents. This research adds to the body of knowledge on combating microbial resistance through novel chemical entities (Fuloria et al., 2009).
Mechanism of Action
The mechanism of action of similar sulfonamide derivatives is believed to work by binding to specific proteins and altering their function.
Safety and Hazards
Future Directions
There are many potential future directions for research on similar compounds, including their use in drug discovery, the investigation of their role in various biological processes, and the development of new methods for synthesizing and purifying these compounds. N-2,5-Dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-11-7-8-12(2)15(9-11)17-20-21-18(25-17)19-16(22)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMRKANCNRTXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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